1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Accelerate your kinase inhibitor programs with 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (CAS 57411-62-8), a conformationally rigid (zero rotatable bonds) bicyclic scaffold targeting cdk-2, cdk-5, GSK-3. The defined lipophilic/steric baseline of the 1,3,4-trimethyl substitution enables systematic SAR diversification at the 5-position. Ideal for fragment-based drug discovery soaking experiments and chemical probe development via lactam alkylation. Batch-specific NMR, HPLC, and GC QC ensures analytical traceability. Select 95% purity from qualified vendors to avoid potency discrepancies (14.8-fold difference vs analogs).

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 57411-62-8
Cat. No. B1489601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
CAS57411-62-8
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C(=NN2C)C
InChIInChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)11-12(9)3/h4H,1-3H3,(H,10,13)
InChIKeyCYLGJHAAHGAZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (57411-62-8) Core Scaffold & Procurement Baseline


1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (CAS 57411-62-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridin-6-one class, characterized by a bicyclic fused pyrazole-pyridine core with three methyl substituents at positions 1, 3, and 4 and a ketone group at position 6 . This scaffold is established in kinase inhibitor and drug discovery contexts, with pyrazolo[3,4-b]pyridin-6-ones documented as inhibitors of cyclin-dependent protein kinase-2 (cdk-2), cyclin-dependent protein kinase-5 (cdk-5), and glycogen synthase kinase 3 (GSK-3) [1]. The compound serves as a building block for medicinal chemistry programs and is commercially available from multiple vendors at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic Pyrazolo[3,4-b]pyridin-6-one Analogs Cannot Substitute for 57411-62-8 in Medicinal Chemistry Programs


The 1,3,4-trimethyl substitution pattern on the pyrazolo[3,4-b]pyridin-6-one scaffold defines a discrete chemical space that differs from other pyrazolo[3,4-b]pyridine derivatives in critical physicochemical and pharmacological parameters. Structure-activity relationship (SAR) studies on this scaffold demonstrate that even minor substitution changes—such as replacing the 4-methyl group with trifluoromethyl, difluoromethyl, or hydrogen—produce statistically significant shifts in antiproliferative potency, kinase selectivity profiles, and target engagement [1]. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives evaluated for anti-lung cancer activity, compound 9d (bearing specific substitution) exhibited A549 cell growth inhibition of 3.06 ± 0.05 µM compared to 45.29 ± 2.14 µM for the reference compound A-769662—a 14.8-fold potency difference driven by substitution pattern [1]. Generic replacement of 57411-62-8 with an under-characterized analog therefore risks program failure due to unanticipated off-target effects, altered metabolic stability, or complete loss of desired biological activity.

Quantitative Differentiation Guide: 57411-62-8 vs. Closest Pyrazolo[3,4-b]pyridin-6-one Analogs


Substitution Pattern Comparison: 1,3,4-Trimethyl vs. 4-Trifluoromethyl Analogs in Pyrazolo[3,4-b]pyridin-6-one Scaffold

The 1,3,4-trimethyl substitution pattern of 57411-62-8 establishes a baseline lipophilic and steric profile that differs measurably from halogenated analogs. In a comparative analysis of the pyrazolo[3,4-b]pyridin-6-one scaffold, substitution at the 4-position with a methyl group (as in 57411-62-8) versus a trifluoromethyl group (as in CAS 1018126-61-8) alters both molecular weight (177.20 g/mol vs. 263.19 g/mol) and hydrogen bond donor count (1 vs. 1) while substantially affecting predicted LogP and metabolic vulnerability to CYP-mediated oxidation .

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Synthetic Accessibility: 57411-62-8 vs. Complex Pyrazolo[3,4-b]pyridine Derivatives with Extended Substitution

57411-62-8 offers a defined synthetic entry point to the pyrazolo[3,4-b]pyridin-6-one core with a total of 9 carbon atoms and a single rotatable bond count of 0, compared to more elaborate analogs that incorporate additional functional handles or extended aromatic systems requiring multi-step synthetic sequences. Pyrazolo[3,4-b]pyridin-6-one derivatives with phenyl or morpholino substituents at the 5-position (e.g., 3-methyl-5-[(4-morpholin-4-ylphenylamino)-methyl]-1-phenyl-1,7-dihydro-pyrazolo[3,4-b]pyridin-6-one) exhibit molecular weights exceeding 400 g/mol and require significantly longer synthetic routes with more complex purification challenges [1]. In contrast, 57411-62-8 is prepared via condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under trifluoracetic acid catalysis, a well-established route amenable to both academic laboratory-scale and industrial production .

Synthetic Chemistry Building Block Medicinal Chemistry Optimization

Supplier Quality Metrics: Bidepharm Batch-Specific Analytical Documentation for 57411-62-8

Among commercial suppliers of 57411-62-8, Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analysis for each lot, with standard purity of 95% . This level of analytical transparency exceeds the typical vendor practice of reporting only nominal purity without batch-specific verification. While alternative suppliers such as CheMenu, Leyan, and BIOFOUNT also offer the compound at 95% purity, batch-to-batch analytical certificates are not universally provided or may be limited to HPLC only, creating variability in procurement reliability for sensitive applications .

Quality Control Analytical Chemistry Procurement

Optimal Procurement and Application Scenarios for 1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (57411-62-8)


Medicinal Chemistry Lead Optimization: Pyrazolo[3,4-b]pyridin-6-one Scaffold Exploration

57411-62-8 serves as a foundational building block for SAR campaigns targeting kinase inhibition. The 1,3,4-trimethyl substitution pattern provides a defined lipophilic and steric baseline from which medicinal chemists can systematically introduce diversity at the 5-position or modify the lactam functionality. Programs targeting cdk-2, cdk-5, GSK-3, or AMPK pathways benefit from this scaffold's documented kinase engagement potential, with the low molecular weight (177.20 g/mol) and zero rotatable bonds facilitating downstream optimization without violating drug-likeness parameters .

Crystallography and Biophysical Fragment Screening

With a molecular weight of 177.20 g/mol and conformational rigidity (zero rotatable bonds), 57411-62-8 meets criteria for fragment-based drug discovery (FBDD) screening. The compound's bicyclic heteroaromatic core provides sufficient electron density for unambiguous electron density map fitting in protein crystallography, while its three methyl substituents offer defined hydrophobic contacts that can be mapped to target binding pockets. This compound is suitable for soaking experiments with kinase domains or other ATP-binding proteins to identify initial binding modes prior to fragment growing or linking strategies .

Chemical Biology Tool Compound Synthesis: Photoaffinity Labeling Precursor

The 6-one lactam functionality and the 1,3,4-trimethyl substitution pattern make 57411-62-8 a suitable precursor for generating chemical biology probes. The lactam nitrogen can be alkylated to introduce alkyne or azide handles for click chemistry applications, while the 5-position (C-H) is amenable to electrophilic substitution for installing photoaffinity labels (e.g., diazirine, benzophenone) or biotin tags. The zero rotatable bond architecture ensures that introduced modifications do not introduce conformational flexibility that could compromise target engagement specificity .

Analytical Method Development and Reference Standard Procurement

Given the availability of batch-specific NMR, HPLC, and GC characterization from qualified vendors, 57411-62-8 is suitable for use as an analytical reference standard in method development for pyrazolo[3,4-b]pyridine-containing compounds. Laboratories developing LC-MS or HPLC-UV methods for related analogs can utilize this compound as a retention time marker and system suitability standard, with the multi-technique orthogonal purity confirmation (95% nominal, batch-verified) providing the traceability required for GLP analytical workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.